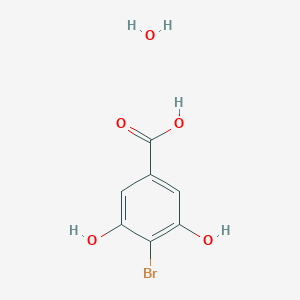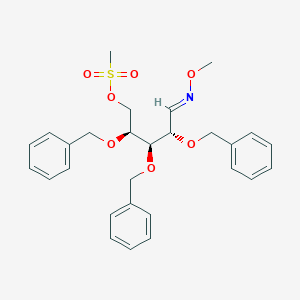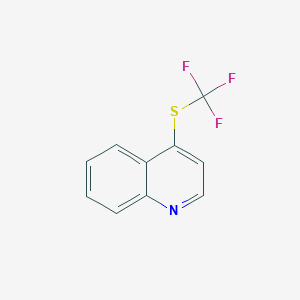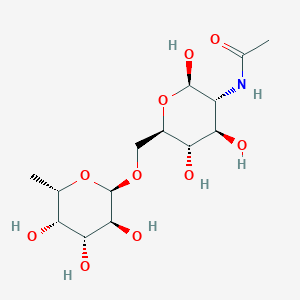
(S)-5-Benzyl-2-(4-fluorophenyl)-4,5-dihydrooxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-5-Benzyl-2-(4-fluorophenyl)-4,5-dihydrooxazole is a chiral compound featuring a benzyl group, a fluorophenyl group, and a dihydrooxazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-Benzyl-2-(4-fluorophenyl)-4,5-dihydrooxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of (S)-2-amino-3-phenylpropan-1-ol with 4-fluorobenzaldehyde in the presence of an acid catalyst to form the dihydrooxazole ring. The reaction conditions often include refluxing in an organic solvent such as toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
化学反应分析
Types of Reactions
(S)-5-Benzyl-2-(4-fluorophenyl)-4,5-dihydrooxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the dihydrooxazole ring to a more saturated form.
Substitution: The benzyl and fluorophenyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while substitution reactions can introduce new functional groups into the benzyl or fluorophenyl moieties.
科学研究应用
(S)-5-Benzyl-2-(4-fluorophenyl)-4,5-dihydrooxazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of (S)-5-Benzyl-2-(4-fluorophenyl)-4,5-dihydrooxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in cancer research, it may interfere with cell signaling pathways.
相似化合物的比较
Similar Compounds
(S)-5-Benzyl-2-phenyl-4,5-dihydrooxazole: Lacks the fluorine atom, which may affect its reactivity and biological activity.
(S)-5-Benzyl-2-(4-chlorophenyl)-4,5-dihydrooxazole: Contains a chlorine atom instead of fluorine, which can influence its chemical properties and interactions.
(S)-5-Benzyl-2-(4-methylphenyl)-4,5-dihydrooxazole: The presence of a methyl group instead of fluorine alters its steric and electronic characteristics.
Uniqueness
(S)-5-Benzyl-2-(4-fluorophenyl)-4,5-dihydrooxazole is unique due to the presence of the fluorine atom, which can enhance its stability, reactivity, and biological activity. Fluorine’s electronegativity and small size allow it to influence the compound’s overall properties significantly, making it a valuable molecule in various research and industrial applications.
属性
分子式 |
C16H14FNO |
|---|---|
分子量 |
255.29 g/mol |
IUPAC 名称 |
(5S)-5-benzyl-2-(4-fluorophenyl)-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C16H14FNO/c17-14-8-6-13(7-9-14)16-18-11-15(19-16)10-12-4-2-1-3-5-12/h1-9,15H,10-11H2/t15-/m0/s1 |
InChI 键 |
YBGOYVGHBULBPV-HNNXBMFYSA-N |
手性 SMILES |
C1[C@@H](OC(=N1)C2=CC=C(C=C2)F)CC3=CC=CC=C3 |
规范 SMILES |
C1C(OC(=N1)C2=CC=C(C=C2)F)CC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[2-(2,6-difluoroanilino)-1,3-thiazol-5-yl]-2-hydroxybenzamide](/img/structure/B12837643.png)



![2-(((6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)thio)methyl)quinazolin-4(3H)-one](/img/structure/B12837657.png)







![5-Bromo-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B12837704.png)

